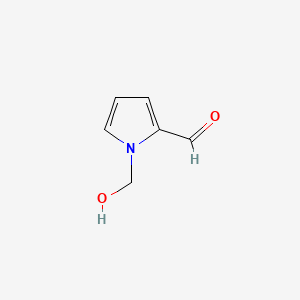
1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- is an organic compound with a pyrrole ring substituted at the 2-position with a carboxaldehyde group and at the 1-position with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the condensation of pyrrole with formaldehyde under acidic conditions. The reaction typically requires a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1H-Pyrrole-2-carboxylic acid.
Reduction: Formation of 1H-Pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the reactive carboxaldehyde and hydroxymethyl groups, which can undergo nucleophilic addition and substitution reactions .
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1H-Pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde group, leading to different reactivity and applications.
1H-Pyrrole-2-methanol: Contains a hydroxymethyl group but lacks the carboxaldehyde group, resulting in different chemical properties
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- is unique due to the presence of both the carboxaldehyde and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
特性
IUPAC Name |
1-(hydroxymethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-6-2-1-3-7(6)5-9/h1-4,9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAKLAGPQJGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













